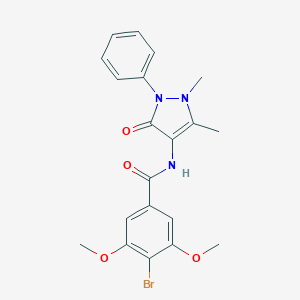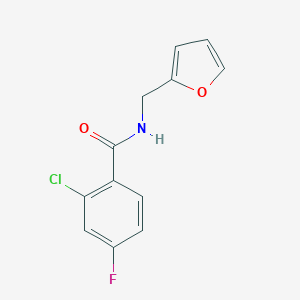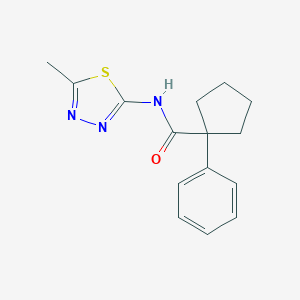![molecular formula C16H23ClN2O3 B263085 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug is a prodrug that is metabolized in the liver to its active form, which inhibits the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby preventing platelet aggregation and reducing the risk of thrombosis.
作用機序
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, which prevents ADP from binding to the receptor and activating platelet aggregation. This results in a reduction in platelet activation and aggregation, which reduces the risk of thrombosis.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce platelet activation and aggregation, which reduces the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its cardiovascular protective effects.
実験室実験の利点と制限
Clopidogrel has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its extensive use in clinical practice. However, it also has limitations, including its potential for off-target effects and its complex metabolism, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, including the development of new antiplatelet drugs with improved efficacy and safety profiles, the identification of biomarkers that can predict response to 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, and the investigation of the effects of 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide on other physiological systems, such as the immune system and the gut microbiome. Additionally, further studies are needed to elucidate the mechanisms underlying the cardiovascular protective effects of 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide and to investigate its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.
合成法
Clopidogrel is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide. The final step involves the reaction of 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide with methyl iodide to form 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide.
科学的研究の応用
Clopidogrel has been extensively studied in scientific research for its antiplatelet effects and its potential use in the treatment of cardiovascular diseases. It has been shown to be effective in reducing the risk of thrombosis in patients with acute coronary syndrome, stroke, and peripheral arterial disease. It has also been studied in combination with other antiplatelet drugs, such as aspirin, to further reduce the risk of thrombosis in patients with cardiovascular diseases.
特性
製品名 |
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide |
|---|---|
分子式 |
C16H23ClN2O3 |
分子量 |
326.82 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-2-methyl-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,22-14-5-3-13(17)4-6-14)15(20)18-7-8-19-9-11-21-12-10-19/h3-6H,7-12H2,1-2H3,(H,18,20) |
InChIキー |
JMONJAXSIJFXQI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)



